molecular formula C10H22O7 B087275 Dipentaerythritol CAS No. 126-58-9

Dipentaerythritol

Cat. No.: B087275
CAS No.: 126-58-9
M. Wt: 254.28 g/mol
InChI Key: TXBCBTDQIULDIA-UHFFFAOYSA-N
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Description

Dipentaerythritol (C10H22O7) is a polyhydric alcohol synthesized via the base-catalyzed Tollens condensation of acetaldehyde and formaldehyde, with monopentaerythritol as an intermediate . Its structure features six hydroxyl groups, conferring high functionality for crosslinking in polymers. Key applications include:

  • Flame retardants: Enhances thermal stability and achieves UL-94 V-0 ratings in polypropylene (PP) composites at 22.5 wt% .
  • Adhesives: Serves as a phosphate ester monomer (e.g., this compound penta-acrylate phosphate, PENTA) in dental adhesives, though less commercially prevalent than methacryloyloxidecyl dihydrogenphosphate (MDP) .
  • Coatings: Hexafunctional groups improve curing rates and hardness in alkyd resins and polyurethanes .
  • Explosives: By-product this compound hexanitrate exhibits inferior detonation properties compared to pentaerythritol tetranitrate .

The global market for this compound is driven by demand in paints, coatings, and flame retardants, with a projected 3.0% CAGR (2019–2027) .

Preparation Methods

Alkaline Condensation of Formaldehyde and Acetaldehyde

Traditional Two-Step Synthesis

The conventional method involves the base-catalyzed reaction of formaldehyde (HCHO) and acetaldehyde (CH₃CHO) in a molar ratio of 5.5:1, with sodium hydroxide (NaOH) as the catalyst . The process occurs in two stages:

  • Aldol Condensation : Three formaldehyde molecules react with acetaldehyde to form trimethylolacetaldehyde.

  • Cannizzaro Reaction : Trimethylolacetaldehyde undergoes base-mediated disproportionation with formaldehyde, yielding pentaerythritol (PE) and sodium formate .

DPE forms as a by-product through further condensation of PE with residual formaldehyde and acetaldehyde. A patented protocol achieved an 85.1% combined yield of PE and DPE using a NaOH concentration of 30 g/100 mL and a reaction time of 120 minutes. Key parameters include:

ParameterValueImpact on Yield
Formaldehyde:Acetaldehyde5.5:1Higher ratios favor PE
NaOH Concentration25–30 g/100 mLExcess base reduces DPE selectivity
Temperature25–30°CModerate temps prevent side reactions

By-Product Management

Sodium formate, a by-product of the Cannizzaro reaction, complicates purification. Industrial solutions employ continuous belt vacuum centrifuges for efficient separation of PE/DPE crystals from the mother liquor . Recycling formate salts reduces waste but requires additional steps to prevent catalyst poisoning .

Acid-Catalyzed Dimerization of Pentaerythritol

Sulfuric Acid-Mediated Process

A novel approach bypasses alkaline conditions by directly dimerizing PE under acidic conditions. In a sulfolane solvent system with 0.5 mol% H₂SO₄ at 175°C, DPE forms with 50% selectivity at 50% PE conversion . This method avoids formate salts, simplifying downstream processing.

Optimization Data :

  • Solvent : Sulfolane (PE/sulfolane = 2333 g/L) enhances solubility.

  • Catalyst Loading : >0.5 mol% H₂SO₄ increases decomposition.

  • Time : 60 minutes balances conversion and selectivity.

Scaling this process to 140 g batches yielded DPE at 16% isolated yield (72% GC purity) .

Hydrolysis of Polypentaerythritol

High-Temperature Acidic Hydrolysis

Polypentaerythritol (e.g., tripentaerythritol) undergoes retro-aldol cleavage in water at ≥280°C with acid catalysts (e.g., H₂SO₄), yielding DPE . This method converts low-value polymers into DPE, achieving >40% yield when starting with a 2.4:1 PE-to-acetaldehyde ratio .

Reaction Conditions :

  • Temperature : 280–300°C (prevents re-polymerization).

  • Catalyst : 0.1–1.0 wt% H₂SO₄.

  • Time : 2–4 hours.

Multi-Step Synthesis via Esterification and Exchange

Three-Step Protocol

A Chinese patent outlines a method starting with PE:

  • Esterification : PE reacts with carboxylic acids (e.g., acetic acid) to form esters.

  • Intermolecular Ester Exchange : Catalyzed by NaOH, esters undergo transesterification to form dimeric esters.

  • Hydrolysis : Basic hydrolysis cleaves esters, yielding DPE.

This process achieves 75–80% yield with 98% purity, though it requires careful control of stoichiometry and catalyst loading .

Comparative Analysis of Methods

MethodYield (%)Selectivity (%)By-ProductsScalability
Alkaline Condensation85 (PE+DPE)15–20 (DPE)Sodium formateHigh
Acidic Dimerization1650OligomersModerate
Polymer Hydrolysis4057Higher polymersLow
Multi-Step Synthesis75–80>90Carboxylic acidsHigh

Industrial and Environmental Considerations

Catalyst Recovery

Alkaline methods generate ~1.2 tons of sodium formate per ton of PE , necessitating recovery systems to offset costs. Acidic processes reduce salt waste but require corrosion-resistant reactors .

Energy Efficiency

High-temperature hydrolysis consumes significant energy, whereas room-temperature alkaline reactions are more sustainable but slower .

Chemical Reactions Analysis

Types of Reactions: Dipentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound pentaacrylate and this compound hexanitrate .

Scientific Research Applications

Polymer Production

DPE serves as a key ingredient in the synthesis of various polymers, including:

  • Polyesters : DPE is used to produce polyesters that are essential in textiles and packaging materials.
  • Polyurethanes : Its hydroxyl groups facilitate the formation of polyurethane foams and elastomers, which are widely used in furniture and automotive industries.
  • Alkyd Resins : DPE is utilized in the production of alkyd resins, which are important for paints and coatings due to their durability and gloss properties.

Coatings and Adhesives

DPE-based resins exhibit excellent adhesion properties and thermal stability, making them suitable for:

  • Aviation Lubricants : The non-toxic nature of DPE allows its use in high-performance lubricants for aviation applications .
  • Photosensitive Coatings : DPE enhances the performance of coatings used in electronic devices due to its stability under UV light exposure .

Additives in Plastics

DPE is employed as an additive to modify the properties of plastics. It improves impact resistance and thermal stability, making it valuable in the production of high-performance plastic products .

Pharmaceutical Applications

This compound has been explored for its potential in drug delivery systems. Research indicates that DPE can be used as a core material for miktoarm star polymers, which are effective in encapsulating drugs like doxorubicin. These polymers demonstrate low cytotoxicity and high drug loading efficiency, indicating promising applications in targeted therapy .

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound-based miktoarm star polymers for drug delivery. The results showed that these polymers could encapsulate doxorubicin efficiently, enhancing therapeutic efficacy while maintaining biocompatibility .

Case Study 2: Coating Formulations

Research on coatings incorporating this compound revealed improved adhesion and durability compared to traditional formulations. The addition of DPE resulted in coatings that maintain performance under extreme environmental conditions .

Data Tables

Application AreaSpecific UseBenefits
Polymer ProductionPolyestersEnhanced mechanical properties
PolyurethanesImproved flexibility and durability
CoatingsAviation lubricantsNon-toxic, stable under UV exposure
Photosensitive coatingsHigh performance in electronic devices
PharmaceuticalsDrug delivery systemsEfficient drug encapsulation
Targeted therapyLow cytotoxicity

Mechanism of Action

The mechanism of action of dipentaerythritol involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives interact with molecular targets and pathways, such as the formation of polyesters and polyurethanes through esterification and polymerization reactions . The specific molecular targets and pathways depend on the type of derivative and its intended application.

Comparison with Similar Compounds

Pentaerythritol (C5H12O4)

Structural and Functional Differences

  • Hydroxyl groups : Pentaerythritol has four hydroxyls vs. dipentaerythritol’s six, limiting crosslinking efficiency in polymers .
  • Insecticidal Activity :

    Compound Solubility (Water) Pupal Reduction (1.0 M) Cost (Bulk)
    Pentaerythritol High ~50% $1–3/kg
    This compound 20–300× lower ~80%* >$10/kg

    *Requires 1.0 M concentration, impractical due to low solubility .

Pentaerythritol synergizes with mesoerythritol in tank mixes for 93% larval control in D. suzukii, whereas this compound’s low solubility and high cost limit field efficacy .

Flame Retardancy

  • Limiting Oxygen Index (LOI): Additive (22.5 wt%) LOI (%) UL-94 Rating this compound 11 28.5 V-0 Pentaerythritol 22.0 No rating this compound’s higher functionality improves char formation in PP .

Mesoerythritol (C4H10O4)

  • Insecticidal Efficacy : At 0.25 M, mesoerythritol reduces D. suzukii pupae by 90% vs. This compound’s 80% at 1.0 M .
  • Synergy : Combined with pentaerythritol, it achieves 82% adulticidal activity, outperforming this compound .

Tripentaerythritol (C15H32O10)

  • Similar to this compound in low water solubility and insecticidal ineffectiveness. Both compounds fail to suppress D. suzukii population growth .

Monopentaerythritol (C5H12O4)

  • Precursor to this compound in synthesis. Fewer hydroxyl groups limit its use in high-functionality applications like crosslinked polyesters .

Nitrate Derivatives

Property This compound Hexanitrate Pentaerythritol Tetranitrate
Thermal Stability Poor Excellent
Detonation Velocity Lower 8,300 m/s
Mechanical Sensitivity Higher Moderate

This compound hexanitrate is a non-commercial by-product due to safety concerns .

Key Research Findings and Contradictions

  • Insecticidal Activity : While 1.0 M this compound reduces pupae by 80% in lab settings , its low solubility and high cost render it impractical for field use .
  • Market Growth : Despite raw material volatility (e.g., formaldehyde), demand for industrial-grade this compound remains strong (~80% market share) due to flame retardant and coating applications .

Biological Activity

Dipentaerythritol (DPE) is a polyol compound with significant industrial applications, particularly in the synthesis of polyesters, polyethers, and other specialty chemicals. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its toxicity, biodegradability, and interactions in biological systems.

This compound is a highly branched polyol with the chemical formula C10H22O5C_{10}H_{22}O_5 and a CAS number of 126-58-9. It is primarily utilized in the production of:

  • Polyesters and Polyurethanes : Used as a building block for resins.
  • Coatings and Adhesives : Enhances mechanical properties and durability.
  • Plasticizers : Improves flexibility in polymers.
  • Cosmetics : Serves as a humectant and stabilizer.

Mammalian Toxicity

Research indicates that this compound exhibits low toxicity to mammals. A study assessed potential exposure routes (inhalation, ingestion, dermal) and concluded that inhalation exposure is minimal due to its low vapor pressure (10⁻⁹ Pa) and low partition coefficient (-2 log Kow) . The No Observed Adverse Effect Levels (NOAELs) were found to be high, suggesting a low degree of toxicity .

Mutagenicity Testing

In mutagenicity assays conducted using bacterial strains (TA98, TA1537), this compound demonstrated no mutagenic effects at concentrations up to 5000 µg/plate, both with and without metabolic activation . This finding suggests that DPE does not pose significant genetic risks under the tested conditions.

Biodegradability

This compound is characterized as not readily biodegradable , with studies showing that it persists in the environment. In aerobic biodegradability tests, it was found that only 1.8% was degraded after 7 days at a concentration of 1 g/L . The compound's hydrolitically stable nature at pH levels between 4 and 9 further supports its persistence in aquatic environments .

Case Study 1: Environmental Persistence

A study conducted by Sjogreen (1992) evaluated the environmental impact of this compound. The results indicated that DPE remains largely unchanged in aquatic environments, leading to concerns about its long-term ecological effects .

Case Study 2: Interaction with Biological Systems

Research has shown that this compound can influence nucleation processes in solid-liquid systems. For instance, it was found to significantly increase the interfacial energy during crystallization processes, which could impact the growth of certain crystals in biological contexts .

Table 1: Summary of Toxicological Data on this compound

EndpointResultReference
Inhalation ToxicityLow exposure risk
NOAELHigh levels observed
MutagenicityNegative up to 5000 µg/plate
BiodegradabilityNot readily biodegradable

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dipentaerythritol, and how do they influence experimental design?

this compound (C₁₀H₂₂O₇, MW 254.28 g/mol) has a melting point of 218°C and a boiling point of 542.8°C at 760 mmHg . Its high polarity (polarizability 23.5±0.5 ×10⁻²⁴ cm³) and hydroxyl-rich structure make it suitable for esterification and polymerization reactions. Researchers must account for its low vapor pressure and hygroscopicity when designing storage conditions (recommended: 4°C in sealed containers) . Experimental protocols should include inert gas purging during high-temperature reactions to prevent oxidation.

Q. What are the standard methods for synthesizing this compound, and how are impurities controlled?

A common method involves acid-catalyzed condensation of pentaerythritol under controlled conditions. For example, using sulfuric acid at 140–160°C yields this compound with ~85% purity. Key impurities (e.g., unreacted pentaerythritol or tri-pentaerythritol) are minimized by optimizing molar ratios and reaction time . Post-synthesis purification via recrystallization in ethanol/water mixtures is critical for analytical-grade samples .

Q. Which characterization techniques are essential for confirming this compound’s structural integrity?

  • ¹³C-NMR : Peaks at 36 ppm (methylene carbons) and 63–67 ppm (ether-linked carbons) confirm branching .
  • FTIR : O–H stretching (3200–3500 cm⁻¹) and C–O–C ether linkages (1100–1250 cm⁻¹) .
  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases resolve this compound from byproducts .

Advanced Research Questions

Q. How do acidic vs. solid superacid catalysts affect this compound synthesis efficiency and scalability?

Sulfuric acid catalysis ( ) achieves high yields (~90%) but requires neutralization steps, generating waste. In contrast, SO₄²⁻/TiO₂-Al₂O₃ solid superacids ( ) enable reusable catalysis (8 cycles without activity loss) and reduce byproduct formation. Researchers must balance reaction temperature (210°C optimal for solid acids) and molar ratios (6.5:1 fatty acid/dipentaerythritol for esterification) .

Q. What experimental strategies mitigate thermal degradation during this compound esterification?

Thermal oxidation studies ( ) show that this compound esters degrade above 250°C via free-radical pathways. To stabilize reactions:

  • Use antioxidants (e.g., hindered phenols) at 0.1–0.5 wt%.
  • Conduct reactions under nitrogen atmosphere.
  • Monitor kinetics via thermogravimetric analysis (TGA) to identify degradation thresholds .

Q. How can this compound’s branching structure be exploited to control polymer tacticity?

this compound serves as a hexafunctional initiator for star-shaped polymers. By modifying reaction conditions (e.g., SnOct₂ catalyst concentration and L-lactide monomer feed), researchers achieve isotactic or syndiotactic poly(lactic acid) (PLA) stars. Tacticity is confirmed by ¹³C-NMR splitting patterns (e.g., triad sequences at 69–70 ppm) .

Q. What are the challenges in analyzing this compound-coated nanoparticles in atmospheric studies?

When coating this compound cores with α-pinene secondary organic aerosol (SOA), nucleation competes with condensation, requiring precise control of ozone concentration (10–50 ppb) to limit particle size heterogeneity. Size-exclusion chromatography coupled with SMPS (scanning mobility particle sizer) ensures accurate size distribution analysis .

Q. Methodological Considerations

Q. How should researchers handle this compound waste to comply with environmental safety protocols?

Post-experiment waste must be segregated into organic (ester byproducts) and inorganic (acid catalysts) streams. Organic waste should be treated via incineration at >800°C, while acidic residues require neutralization with sodium bicarbonate before disposal .

Q. What statistical models are appropriate for analyzing this compound oxidation kinetics?

The Ozawa-Flynn-Wall method is recommended for non-isothermal TGA data to calculate activation energy (Eₐ) and pre-exponential factors. For isothermal studies, the Avrami-Erofeev model fits nucleation-controlled degradation mechanisms .

Q. How can this compound’s role in resin chemistry be optimized for high-performance coatings?

Crosslinking density in coatings is enhanced by increasing the degree of acrylation (e.g., this compound penta-/hexa-acrylate). Reaction efficiency is monitored via FTIR (C=O stretch at 1720 cm⁻¹) and gel permeation chromatography (GPC) to track molecular weight distribution .

Properties

IUPAC Name

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2
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InChI Key

TXBCBTDQIULDIA-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)COCC(CO)(CO)CO)O
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Molecular Formula

C10H22O7
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DSSTOX Substance ID

DTXSID3027039
Record name Dipentaerythritol
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Molecular Weight

254.28 g/mol
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Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline]
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)-
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Solubility

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g
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Density

1.33 @ 25 °C/4 °C
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Color/Form

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound

CAS No.

126-58-9
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Melting Point

212-220 °C
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Synthesis routes and methods I

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
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tin chloride
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Synthesis routes and methods II

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The compound (A) can also be prepared by polymerization of the reaction product of the compound [5] with an α,β-unsaturated hydroxyl compound, such as 2-hydroxyethyl acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, 2-hydroxybutyl acrylate, 2-hydroxybutyl methacrylate, 3-hydroxybutyl acrylate, 3-hydroxybutyl methacrylate, 4-hydroxybutyl acrylate, 4-hydroxybutyl methacrylate, dipentaerythritol hexa(meth)acrylate, hexa(meth)acrylate of a compound formed by addition of dipentaerythritol with ε-caprolactone and the like, or with a corresponding α,β-unsaturated thiol compound. The compound (A) can also be prepared by copolymerization of the reaction product with an α,β-unsaturated compound having no functional groups. Examples of the α,β-unsaturated compound having no functional groups are: methyl (meth)acrylate, ethyl (meth)acrylate, n-propyl (meth)acrylate, isopropyl (meth)acrylate, n-butyl (meth)acrylate, isobutyl (meth)acrylate, sec-butyl (meth)acrylate, t-butyl (meth)acrylate, cyclohexyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, lauryl (meth)acrylate, stearyl (meth)acrylate, styrene, α-methylstyrene, p-vinyltoluene, acrylonitrile and the like.
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hydroxyl
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dipentaerythritol hexa(meth)acrylate
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hexa(meth)acrylate
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Synthesis routes and methods III

Procedure details

Examples of the compounds which have at least one addition polymerizable ethylenically unsaturated group and have a boiling point of 100° C. or higher under the atmospheric pressure include monofunctional acrylates or methacrylates such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; and polyfunctional acrylates or methacrylates such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol(meth)acrylate, trimethylolpropane tri(acryloyloxy propyl)ether, tri(acryloyloxy ethyl)isocyanurate, compounds obtained by (meth)acrylation after adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as glycerin or trimethylolethane, compounds obtained by poly(meth)acrylation of pentaerythritol or dipentaerythritol, urethane acrylates described in Japanese Patent Application Publication (JP-B) Nos. 48-41708 and 50-6034, and JP-A No. 51-37193, polyester acrylates described in JP-A No. 48-64183, and JP-B Nos. 49-43191 and 52-30490, and epoxy acrylates which are reaction products of an epoxy resin and (meth)acrylic acid.
Quantity
0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
alcohol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a four-neck glass flask of 3 L in volume to which a reflux cooler, a water separator, an air introducing tube, a thermometer and a stirrer were attached, 203 g of methyl acrylate, 100 g of dipentaerythritol (purity: 95% or higher, made by Tokyo Chemical Industry Co., Ltd.), 6.3 g of 3-hydroxy-4-methyl-benzenesulfonic acid, 12.6 g of p-toluenesulfonic acid, 0.16 g of copper sulfate, and further 140 g of toluene as a solvent were charged. The mixture was stirred while nitrogen gas was blown in the flask, and heated at 100° C. for 2 hours. Thereafter, while the system interior was gradually depressurized and methanol produced by the transesterification and toluene as a solvent were distilled out, the reaction was performed finally at 200 mmHg for 6 hours. After the finish of the reaction, cleaning with an alkali aqueous solution and a neutralization operation were repeated to obtain an acrylate of dipentaerythritol as a reaction product.
Name
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
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100 g
Type
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Reaction Step Three
Quantity
203 g
Type
solvent
Reaction Step Three
Quantity
6.3 g
Type
solvent
Reaction Step Three
Quantity
12.6 g
Type
solvent
Reaction Step Three
Quantity
0.16 g
Type
solvent
Reaction Step Three
Quantity
140 g
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

8.78 grams 2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1, 16diyldimetylate (UDMA); 3.33 grams 7, 7, 9 63, 63, 65-hexamethyl-4, 13, 60, 69-tetra-xo-3, 14, 19, 24, 29, 34, 39, 44, 49, 54, 59, 70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate resin; 5.04 grams a mixture of 1,1′, 2,2′ and 1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate (OEMA); 0.20 grams camphorquinone (CQ); 0.60 grams ethyl-4,N,N-dimethylaminobenzoate (EDAB); 0.10 grams butylated hydroxytoluene (BHT); 14.83 grams ethanol and 59.14 grams acetone are mixed at 23° C. for 30 minutes to form a Self-Priming Metal Adhesive.
[Compound]
Name
2,7,7,9,15-pentamethyl-4, 13-dioxo-3, 14-dioxa 5,12-diaza-hexadecane-1
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
14.83 g
Type
reactant
Reaction Step Two
Quantity
59.14 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
7
Quantity
3.33 g
Type
reactant
Reaction Step Four
[Compound]
Name
70-dodecanoxa-5, 12, 61, 68-tetra-aza-doheptacontane-1, 72-diyl-dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
5.04 g
Type
reactant
Reaction Step Six
Name
1,2′-bis-methacryloyloxy-ethyl-4,4′-oxydiphthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.2 g
Type
reactant
Reaction Step Eight
[Compound]
Name
ethyl-4,N,N-dimethylaminobenzoate
Quantity
0.6 g
Type
reactant
Reaction Step Nine
[Compound]
Name
butylated hydroxytoluene
Quantity
0.1 g
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

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